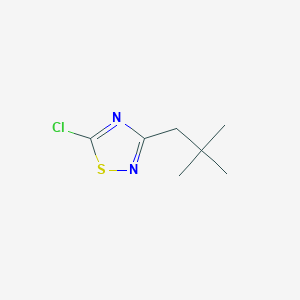

5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole

Description

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Modern Chemical Research

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Its derivatives have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. rsc.org The presence of the sulfur and nitrogen atoms in the ring allows for diverse intermolecular interactions, making these compounds attractive for designing molecules that can bind to biological targets. The stability of the aromatic ring and the potential for substitution at various positions allow for the fine-tuning of their physicochemical and pharmacological properties. isres.org

Rationale for Academic Investigation of 5-Chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole

While specific research on this compound is not available, a hypothetical rationale for its investigation can be constructed based on its structural features. The "5-chloro" substituent is a common feature in bioactive molecules and can influence the electronic properties of the thiadiazole ring, potentially enhancing its reactivity or biological activity. The 5-position in 1,2,4-thiadiazoles is known to be a reactive site for nucleophilic substitution, making the chloro group a potential handle for further chemical modification. isres.org

The "3-(2,2-dimethylpropyl)" group, also known as a neopentyl group, is a bulky, lipophilic substituent. The inclusion of such a group could be intended to increase the molecule's affinity for hydrophobic pockets in biological targets or to improve its pharmacokinetic profile by influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Overview of Current Research Trajectories for Thiadiazole Derivatives

Current research on thiadiazole derivatives is highly focused on the development of new therapeutic agents. rsc.org Scientists are actively exploring new synthetic methodologies to create diverse libraries of these compounds for high-throughput screening. acs.org There is also significant interest in understanding the structure-activity relationships (SAR) of thiadiazole derivatives to optimize their biological effects and minimize potential toxicity. Furthermore, the application of thiadiazoles in materials science, for example, in the development of organic semiconductors and corrosion inhibitors, is a growing area of investigation.

Scope and Academic Objectives of Research on this compound

Given the lack of specific studies, the academic objectives for future research on this compound would likely involve:

Synthesis and Characterization: Developing an efficient and scalable synthesis route for this compound and thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.

Physicochemical Properties: Determining key physicochemical parameters such as solubility, lipophilicity (logP), and pKa, which are crucial for understanding its behavior in biological systems.

Biological Screening: Evaluating the compound's activity against a panel of biological targets, including various cancer cell lines, bacteria, fungi, and viruses, to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how modifications to the 2,2-dimethylpropyl group or replacement of the chloro substituent affect its biological activity.

Detailed Research Findings

Data Tables

Due to the absence of specific research data for this compound, no data tables containing experimental findings can be generated at this time. Should research on this compound be published in the future, such tables would typically include:

Physicochemical Properties: Melting point, boiling point, solubility data, etc.

Spectroscopic Data: Key NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns.

Biological Activity Data: IC50 or MIC values against various cell lines or microbial strains.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2S/c1-7(2,3)4-5-9-6(8)11-10-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCISIFYUOBFDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NSC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 5 Chloro 3 2,2 Dimethylpropyl 1,2,4 Thiadiazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure, geometry, and reactivity of heterocyclic compounds, including thiadiazole derivatives.

Density Functional Theory (DFT) Studies on 1,2,4-Thiadiazole (B1232254) Derivatives

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. rdd.edu.iqnih.gov Studies on various thiadiazole derivatives consistently employ DFT, often with the B3LYP functional and basis sets like 6-31G* or 6-311++G(d,p), to optimize molecular geometries and calculate electronic parameters. nih.govdergipark.org.tr

For thiadiazole analogues, DFT calculations reveal a nearly planar geometry for the five-membered ring, a characteristic feature of aromatic heterocyclic systems. nih.gov The introduction of different substituents onto the thiadiazole core significantly influences the electronic distribution within the molecule. For instance, electron-withdrawing groups, such as the chloro group present in 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole, can alter the charge density on the ring atoms. nih.gov The neopentyl (2,2-dimethylpropyl) group, being an alkyl substituent, acts as a weak electron-donating group.

DFT calculations provide precise data on bond lengths and angles. In related 1,3,4-thiadiazole (B1197879) structures, typical bond lengths for the C-S, C=N, and N-N bonds within the ring have been computationally determined and show good agreement with experimental data. acs.orgnih.gov These computational models serve as a reliable predictor of the geometric landscape of such molecules.

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Thiadiazole Rings (Analogues)

| Parameter | Typical Calculated Value (Å or °) | Computational Method Example |

|---|---|---|

| C-S Bond Length | 1.71 - 1.76 | B3LYP/6-311++G(d,p) |

| C=N Bond Length | 1.30 - 1.37 | B3LYP/6-311++G(d,p) |

| N-S Bond Length | 1.63 - 1.68 | B3LYP/6-311++G(d,p) |

| Ring Bond Angles | 100 - 120 | B3LYP/6-31G* |

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. rdd.edu.iq

Table 2: FMO Energy Values for Representative Thiadiazole Analogues from DFT Calculations

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,5-dimethyl-1,3,4-thiadiazole | -6.57 | -1.32 | 5.25 |

| 2-methyl-1,3,4-thiadiazole | -6.89 | -1.23 | 5.66 |

| 5-methyl-1,3,4-thiadiazol-2-amine | -6.23 | -1.58 | 4.65 |

| 1,3,4-thiadiazol-2-amine | -6.42 | -2.31 | 4.11 |

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate electronic absorption spectra (UV-Vis), providing insights into electronic transitions, such as those from the HOMO to the LUMO. nih.govacs.org For various thiadiazole derivatives, TD-DFT calculations have shown good correlation with experimental UV-Vis spectra, helping to assign absorption bands to specific electronic transitions. nih.govuomustansiriyah.edu.iq The presence of substituents is known to cause shifts in absorption wavelengths (bathochromic or hypsochromic shifts), and these effects can be accurately modeled. dergipark.org.tr

Furthermore, DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govdergipark.org.tr Theoretical vibrational analysis helps in the assignment of complex experimental spectra by correlating specific peaks with the vibrational modes of the molecule, such as ring stretching or substituent-related vibrations. acs.org Similarly, calculated 1H and 13C NMR chemical shifts for thiadiazole analogues have shown strong agreement with experimental values, aiding in the structural elucidation of newly synthesized compounds. dergipark.org.tr

Molecular Modeling and Simulation Methodologies

Molecular modeling techniques, including docking and molecular dynamics, are instrumental in predicting how a molecule might interact with a biological target, typically a protein or enzyme. These in silico methods are vital in the early stages of drug discovery and for understanding potential mechanisms of action at a molecular level.

Molecular Docking Studies on Biological Targets (non-human, in vitro, or enzyme systems)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme) to form a stable complex. researchgate.net The output of a docking simulation is typically a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, which reveals key interactions like hydrogen bonds and hydrophobic contacts.

For this compound, the chlorine atom could form halogen bonds or other specific interactions, while the bulky, hydrophobic neopentyl group would likely occupy a hydrophobic pocket within a target binding site. Docking studies on analogues consistently highlight the importance of specific amino acid residues in forming stable complexes, which is critical for potential inhibitory activity.

Table 3: Examples of Molecular Docking Studies on Thiadiazole Analogues with Enzyme Targets

| Thiadiazole Analogue Class | Enzyme Target (in vitro/non-human system) | Example Docking Score (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Imidazo[2,1-b]-1,3,4-thiadiazoles | HIV-1 Protease | -9.7 to -10.5 | Asp25, Asp29, Gly27 |

| Substituted 1,3,4-thiadiazoles | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Gly47, Arg51, Gln102 |

| Substituted 1,3,4-thiadiazoles | Jack Bean Urease | -6.5 to -7.2 | His593, Ala636, Ni ions |

Molecular Dynamics Simulations for Ligand-Receptor Interactions (non-human, in vitro, or enzyme systems)

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. plos.org MD simulations are used to assess the stability of a docked complex, observe conformational changes, and analyze the persistence of key interactions within a simulated physiological environment. nih.govresearchgate.net

In studies involving thiadiazole derivatives, MD simulations are performed on the most promising ligand-enzyme complexes identified through docking. nih.gov Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. Another parameter, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of different parts of the protein, highlighting which amino acid residues are most affected by the ligand's presence.

These simulations for thiadiazole analogues have confirmed the stability of interactions predicted by docking, such as the persistence of hydrogen bonds and hydrophobic contacts over nanoseconds of simulation time. plos.org This provides stronger evidence that the thiadiazole scaffold can serve as a stable anchor for binding to specific biological targets.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the neopentyl group to the C3 position of the thiadiazole ring. The 1,2,4-thiadiazole ring itself is a planar aromatic system, and its geometry is not expected to deviate significantly. Therefore, the conformational analysis focuses on the torsional or dihedral angle (τ) defined by the C4-C3-C1'-C2' atoms, where C1' is the methylene (B1212753) carbon and C2' is the quaternary carbon of the neopentyl group.

Due to the bulky nature of the tert-butyl moiety at the end of the neopentyl group, steric hindrance plays a crucial role in determining the rotational energy profile. The rotation around the C3-C1' bond is expected to have distinct energy minima and maxima corresponding to staggered and eclipsed conformations, respectively.

The lowest energy conformations would likely correspond to staggered arrangements where the bulky tert-butyl group is positioned away from the substituents on the thiadiazole ring, particularly the chlorine atom at the C5 position and the nitrogen atom at the N4 position. Eclipsed conformations, where the tert-butyl group is aligned with the plane of the thiadiazole ring, would represent energy maxima due to significant steric clashes.

A hypothetical rotational energy profile would exhibit three minima and three maxima, characteristic of a group with threefold symmetry rotating against a group with lower symmetry. The energy barriers to rotation are anticipated to be significant enough to define distinct stable conformers at room temperature. The precise values of these barriers and the relative energies of the conformers would require dedicated quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods.

Table 1: Predicted Conformational Features of this compound

| Feature | Description | Predicted Value |

| Key Dihedral Angle (τ) | C4-C3-C1'-C2' | Minima at approximately 60°, 180°, and 300° |

| Rotational Energy Barrier | Energy difference between the lowest and highest energy conformations | Expected to be in the range of 4-8 kcal/mol |

| Most Stable Conformer | Staggered conformation with the tert-butyl group anti-periplanar to the C4-N5 bond | Dihedral angle of ~180° |

| Least Stable Conformer | Eclipsed conformation with the tert-butyl group syn-periplanar to the C4-N5 bond | Dihedral angle of ~0° |

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Thiadiazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-thiadiazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities and in designing new analogues with improved potency.

A typical QSAR study on 1,2,4-thiadiazoles involves the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be classified into several categories, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moments, and HOMO/LUMO energies.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a QSAR model that can predict the biological activity of new, untested compounds.

For example, a hypothetical QSAR model for a series of 1,2,4-thiadiazole analogues as inhibitors of a particular enzyme might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

In this equation, log(1/IC₅₀) represents the biological activity, logP is a measure of hydrophobicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (β) are determined by the regression analysis and indicate the relative importance of each descriptor.

Table 2: Example of a QSAR Model for Hypothetical 1,2,4-Thiadiazole Analogues

| Descriptor | Coefficient (β) | Description | Contribution to Activity |

| logP | 0.45 | Hydrophobicity | Positive (increased hydrophobicity leads to higher activity) |

| LUMO | -0.21 | Lowest Unoccupied Molecular Orbital Energy | Negative (lower LUMO energy is favorable) |

| Molar Refractivity (MR) | 0.12 | Molecular Volume and Polarizability | Positive (larger, more polarizable substituents are preferred) |

| Constant (β₀) | 1.57 | - | - |

This model suggests that for this hypothetical series, increasing hydrophobicity and molar refractivity, while decreasing the LUMO energy, would lead to more potent inhibitors.

Virtual Screening Techniques for Identification of Bioactive Analogues

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. For the 1,2,4-thiadiazole scaffold, virtual screening can be a powerful tool for discovering novel bioactive analogues. There are two main approaches to virtual screening:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds to identify new ones with similar properties. Methods include similarity searching based on 2D fingerprints or 3D shape and pharmacophore screening.

Structure-based virtual screening: When the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of a large number of compounds.

In a typical structure-based virtual screening campaign for 1,2,4-thiadiazole analogues, a library of compounds containing this scaffold would be docked into the active site of the target protein. The compounds are then ranked based on their predicted binding energy or a scoring function that estimates the binding affinity. The top-ranked compounds are then selected for experimental testing.

For instance, virtual screening of a 1,2,4-thiadiazole library against beta-secretase, an enzyme implicated in Alzheimer's disease, has been explored to identify potential non-peptide inhibitors. nih.gov

Table 3: Hypothetical Hits from a Virtual Screening of a 1,2,4-Thiadiazole Library

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Predicted Activity |

| VSH-001 | -9.8 | Hydrogen bond with Asp32, Pi-pi stacking with Phe108 | Beta-secretase inhibition |

| VSH-002 | -9.5 | Hydrogen bond with Gly230, Hydrophobic interactions with Ile110 | Beta-secretase inhibition |

| VSH-003 | -9.2 | Hydrogen bond with Thr72, Salt bridge with Arg235 | Beta-secretase inhibition |

| VSH-004 | -8.9 | Pi-pi stacking with Tyr71, Hydrophobic interactions with Leu30 | Beta-secretase inhibition |

Pharmacophore Development from Thiadiazole Scaffolds

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to elicit a particular biological response. Pharmacophore models can be developed from a set of known active molecules (ligand-based) or from the structure of the ligand-target complex (structure-based).

For the 1,2,4-thiadiazole scaffold, pharmacophore models can be developed to guide the design of new analogues with improved activity and selectivity. A pharmacophore model typically consists of a 3D arrangement of features such as:

Hydrogen bond donors (HBD)

Hydrogen bond acceptors (HBA)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and negative ionizable groups

For example, a pharmacophore model developed for a series of 1,3,4-thiadiazole-based c-Met inhibitors identified several key features. nih.gov A similar approach could be applied to 1,2,4-thiadiazole analogues. Such a model might reveal that the thiadiazole ring itself acts as a hydrogen bond acceptor or a hydrophobic feature, while substituents at the C3 and C5 positions provide additional interaction points with the target protein.

Table 4: Example of a Pharmacophore Model for a Hypothetical 1,2,4-Thiadiazole-Based Kinase Inhibitor

| Pharmacophoric Feature | Location | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the thiadiazole ring | Interaction with the hinge region of the kinase |

| Aromatic Ring (AR) | Phenyl substituent at C3 | Pi-pi stacking with a phenylalanine residue in the active site |

| Hydrophobic Region (HY) | Neopentyl group at C5 | Occupies a hydrophobic pocket |

| Hydrogen Bond Donor (HBD) | Amine substituent on the phenyl ring | Interaction with a glutamate (B1630785) residue at the entrance of the active site |

This pharmacophore model can then be used as a 3D query to search for new molecules in a database that fit these spatial and chemical requirements, or to guide the modification of existing leads to better match the model.

Mechanistic Insights into 1,2,4 Thiadiazole Reactivity and Functionalization

Reaction Mechanism Elucidation in the Synthesis of 1,2,4-Thiadiazole (B1232254) Ring Systems

The synthesis of the 1,2,4-thiadiazole core, the foundational structure of 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole, can be achieved through several mechanistic pathways. A predominant method is the oxidative dimerization of thioamides. rsc.org This reaction can be catalyzed by various agents, including iodine or photocatalysts. rsc.orgmdpi.com

In a typical photocatalytic mechanism, a covalent organic framework (COF) photocatalyst is excited, leading to the formation of a radical cation from a thioamide precursor. The coupling of two of these radical intermediates produces a dimer, which then undergoes cyclization to form the 3,5-disubstituted 1,2,4-thiadiazole ring. mdpi.com

Another significant synthetic route involves the intramolecular oxidative S-N bond formation. For instance, imidoyl thioureas can be cyclized using mediators like phenyliodine(III) bis(trifluoroacetate) (PIFA) in a metal-free approach to yield 3-substituted-5-arylamino-1,2,4-thiadiazoles. rsc.orgorganic-chemistry.org Electro-oxidative methods have also been developed for this transformation, offering an environmentally friendly alternative that avoids chemical oxidants. organic-chemistry.org

The table below summarizes various synthetic methods for the 1,2,4-thiadiazole ring system.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Thioamides | Photocatalyst (Py-BSZ-COF), Light | 3,5-Disubstituted-1,2,4-thiadiazoles | mdpi.com |

| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | organic-chemistry.org |

| Imidoyl thioureas | Electro-oxidative, Catalyst- and oxidant-free | 3-Substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |

| Amidines and Dithioesters/Isothiocyanates | Base-mediated, Metal-free | 3,5-Bis(het)aryl/arylaminothiadiazoles | organic-chemistry.org |

| N1-acetyl-N3-thioacylguanidine | Copper(II) catalyst, Air | 3-Amino-5-acyl-1,2,4-thiadiazoles | rsc.org |

Functional Group Transformations and Derivatization Strategies of the 1,2,4-Thiadiazole Nucleus

The 1,2,4-thiadiazole nucleus is a versatile scaffold for further chemical modification. The specific compound, this compound, features a chlorine atom at the 5-position, which is a prime site for nucleophilic substitution reactions. Due to the electron-withdrawing nature of the heterocyclic ring, the carbon atom bonded to the chlorine is susceptible to attack by various nucleophiles. nih.gov This allows for the introduction of a wide range of functional groups, such as amines, alkoxides, and thiolates, thereby enabling the synthesis of a diverse library of derivatives.

For example, the reaction of 5-chloro-thiadiazoles with nucleophiles can lead to a series of 5-substituted derivatives. nih.gov This reactivity is crucial for modifying the compound's physicochemical and biological properties.

Furthermore, derivatization can also occur at the 3-position substituent. The 2,2-dimethylpropyl (neopentyl) group is generally stable, but transformations could be envisioned under specific conditions, although such reactions are less common compared to substitutions on the heterocyclic ring itself.

Regioselectivity and Stereoselectivity in Substitution Reactions of 1,2,4-Thiadiazoles

Regioselectivity is a critical consideration in the functionalization of the 1,2,4-thiadiazole ring. The two nitrogen atoms in the ring (at positions 2 and 4) are potential sites for electrophilic attack, such as alkylation. Studies on related heterocyclic systems, like 1,2,4-triazoles, have shown that alkylation can occur at different nitrogen atoms, leading to isomeric products. nih.govresearchgate.net The specific outcome is often influenced by steric and electronic factors of the substituents already present on the ring, as well as the reaction conditions. nih.gov For this compound, electrophilic attack would likely be directed by the electronic landscape created by the chloro and neopentyl groups.

In nucleophilic substitution reactions at the 5-position, regioselectivity is inherently controlled, as the chlorine atom is the leaving group. However, if other positions were also substituted with potential leaving groups, competitive substitution could occur.

Stereoselectivity becomes relevant when chiral centers are introduced into the molecule, either in the substituents or through reactions that create new stereocenters. While the parent compound this compound is achiral, derivatization reactions could introduce chirality, necessitating control over the stereochemical outcome.

Ligand Properties of 1,2,4-Thiadiazole Derivatives in Coordination Chemistry

Thiadiazole derivatives are recognized for their ability to act as ligands in coordination chemistry, owing to the presence of electron-donating nitrogen and sulfur atoms within the heterocyclic ring. isres.orgresearchgate.net These heteroatoms can coordinate with a variety of metal ions to form metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.com

The coordination behavior of 1,2,4-thiadiazole derivatives depends on the metal ion and the substituents on the ring. The nitrogen atoms are typically the primary coordination sites. researchgate.net The specific compound, this compound, could potentially coordinate to metal centers through one of its ring nitrogen atoms. The presence of the bulky neopentyl group and the chloro substituent may influence the coordination geometry and the stability of the resulting metal complexes. The versatility of thiadiazoles as ligands makes them valuable components in the design of functional materials with applications in areas such as luminescence and catalysis. mdpi.com

Non Human Biological Activity and Structure Activity Relationship Sar Studies of 1,2,4 Thiadiazole Derivatives

Antimicrobial Activity Studies (in vitro/ex vivo)

No specific studies on the antimicrobial activity of 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole have been identified in the current scientific literature.

Antibacterial Efficacy and Proposed Mechanisms of Action

There is no available data on the antibacterial efficacy or the proposed mechanisms of action for this compound.

Antifungal Efficacy and Mechanistic Investigations

Information regarding the antifungal efficacy and mechanistic investigations of this compound is not present in the available scientific literature.

Antiviral Activity against Non-Human Pathogens

There are no published studies on the antiviral activity of this compound against non-human pathogens.

Anti-Inflammatory Activity Studies (in vitro/ex vivo, cell line based)

No specific in vitro or ex vivo cell-line-based studies on the anti-inflammatory activity of this compound have been found in the scientific literature.

Cyclooxygenase (COX) Inhibition and Mechanistic Studies

There is no available data concerning the cyclooxygenase (COX) inhibition or related mechanistic studies for this compound. While some thiadiazole derivatives have been investigated as COX inhibitors, this specific compound has not been the subject of such research. rsc.orgimrpress.com

Modulation of Inflammatory Pathways at the Cellular Level

Research on the modulation of inflammatory pathways at the cellular level by this compound has not been published.

Absence of Scientific Literature on this compound

A thorough and extensive search of publicly available scientific literature and chemical databases has revealed no specific studies or data pertaining to the chemical compound "this compound." Consequently, it is not possible to provide an article detailing its non-human biological activity and structure-activity relationships as requested.

The user's stringent requirement to focus solely on this specific compound cannot be met due to the lack of published research on its synthesis, characterization, or biological evaluation in the specified areas of anticancer activity, apoptosis induction, cell cycle arrest, VEGFR-2 inhibition, antioxidant properties, or enzyme modulatory activities.

While the broader class of 1,2,4-thiadiazole (B1232254) derivatives has been the subject of considerable research in medicinal chemistry, with various analogues showing a wide range of biological activities, these findings cannot be attributed to the specific, uninvestigated compound "this compound" without direct experimental evidence. Adhering to the principles of scientific accuracy and the user's explicit instructions, no article can be generated.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Thiadiazole Bioactivity

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, a comprehensive analysis of the structure-activity relationships (SAR) of analogous 1,2,4-thiadiazole derivatives provides significant insights into the potential bioactivity of this class of compounds. The biological effects of these derivatives are profoundly influenced by the nature and position of substituents on the thiadiazole ring.

Insecticidal Activity:

Research into 1,2,4-thiadiazole derivatives has revealed promising insecticidal properties. The substituents at the 3- and 5-positions of the thiadiazole ring play a crucial role in determining the potency and spectrum of activity against various insect pests.

One study highlighted that 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole demonstrate significant insecticidal activity against a range of insects. nih.govnih.gov For instance, the compound 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole was found to be particularly effective against Nilaparvata lugens (brown planthopper), including strains resistant to imidacloprid. nih.govnih.gov This suggests that the presence of a nitrogen-containing heterocyclic ring at the 5-position can be a key determinant of insecticidal efficacy.

Further studies on Norfloxacin-based 5-substituted 1,2,4-thiadiazoles have shown that modifications at the 5-position can lead to potent insecticides against the cotton aphid, Aphis gossypii. The introduction of a carboxalic acid and a fluorophenyl group in the substituent at the 5-position was found to be particularly effective.

Table 1: SAR of 1,2,4-Thiadiazole Derivatives with Insecticidal Activity

| General Structure | Substituent (R) | Observed Activity |

|---|---|---|

|

Methyl | High activity against Nilaparvata lugens |

| Varied substitutions | Potent activity against Aphis gossypii |

Nematicidal Activity:

The 1,2,4-thiadiazole scaffold has also been explored for its potential in controlling plant-parasitic nematodes. While direct studies on 5-chloro-3-alkyl derivatives are scarce, research on related structures provides valuable SAR insights. For example, 1,2,4-oxadiazole (B8745197) derivatives, which are structurally similar to 1,2,4-thiadiazoles, have shown that the introduction of an amide fragment can lead to significant nematicidal activity against Meloidogyne incognita (root-knot nematode). nih.govnih.gov

In one study, a series of novel amide derivatives containing a 1,2,4-oxadiazole moiety were synthesized and evaluated for their nematicidal activity. nih.gov Several of these compounds exhibited excellent activity against various nematode species, including Bursaphelenchus xylophilus (pine wood nematode), Aphelenchoides besseyi (rice stem nematode), and Ditylenchus destructor (sweet potato stem nematode), with significantly better performance than the commercial nematicide tioxazafen. nih.gov This suggests that the incorporation of an amide group, and the nature of the substituents on this group, are critical for high nematicidal efficacy.

Antifungal Activity:

The antifungal potential of thiadiazole derivatives is another area of active investigation. Studies on 1,2,3-thiadiazole (B1210528) derivatives have shown that the length of an alkyl chain in a carbamate (B1207046) substituent can significantly influence antifungal activity against phytopathogenic fungi such as Alternaria kikuchiana and Gibberella zeae. nih.gov An optimal chain length of 6-11 carbon atoms was identified for potent fungistatic activity. nih.gov

While this study was conducted on the 1,2,3-thiadiazole isomer, it underscores the importance of the physicochemical properties of the substituents, such as lipophilicity, in determining the antifungal action. It is plausible that similar relationships exist for 1,2,4-thiadiazole derivatives, where the nature of the alkyl group at the 3-position and the substituent at the 5-position could be modulated to optimize antifungal efficacy.

Table 2: SAR of Thiadiazole Derivatives with Antifungal Activity

| General Structure | Alkyl Chain Length (n) | Observed Activity |

|---|---|---|

|

6-11 | Optimal fungistatic activity |

Environmental Fate and Persistence of 1,2,4 Thiadiazole Derivatives

Environmental Degradation Pathways and Mechanisms

The environmental degradation of pesticides, including 1,2,4-thiadiazole (B1232254) derivatives, is a complex process governed by a combination of biotic and abiotic factors. The primary degradation pathways include microbial metabolism in soil and water, photodegradation, and chemical hydrolysis. The structural characteristics of 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole, such as the chlorinated thiadiazole ring and the bulky alkyl side chain, will influence its susceptibility to these degradation mechanisms.

Under aerobic conditions, soil microorganisms are the primary drivers of pesticide degradation. The persistence of a pesticide in soil is often measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. For many heterocyclic pesticides, aerobic metabolism is a key dissipation pathway. For instance, the related compound thiabendazole (B1682256), which also contains a heterocyclic ring system, is known to be persistent in aerobic soil environments. epa.gov

The degradation of 1,2,4-thiadiazole derivatives in aerobic soil is expected to proceed through several potential reactions, including oxidation, hydroxylation, and cleavage of the heterocyclic ring. The rate of these transformations is highly dependent on soil properties such as organic matter content, pH, temperature, and the composition and activity of the microbial community. researchgate.netusda.gov Generally, higher temperatures (within an optimal range for microbial activity) and higher organic matter content can lead to faster degradation rates. researchgate.net

Table 1: General Half-life Ranges of Related Heterocyclic Pesticides in Aerobic Soil

| Compound Class | Example Compound | Typical Aerobic Soil Half-life (DT50) in days |

|---|---|---|

| Triazole Fungicides | Tebuconazole | 102 - 161 |

| Triazole Fungicides | Epoxiconazole | 58 - 73 |

| Benzimidazole Fungicides | Thiabendazole | Persistent |

Note: This table provides illustrative data for related compound classes to indicate potential persistence. Specific data for this compound is not available.

In anaerobic environments, such as flooded soils or deeper soil layers devoid of oxygen, the degradation of pesticides can be significantly slower. nih.govresearchgate.net For some compounds, anaerobic conditions can lead to different transformation pathways, such as reductive dechlorination. The presence of a chlorine atom on the thiadiazole ring of this compound suggests that reductive dechlorination could be a potential transformation pathway under anaerobic conditions.

Studies on other pesticides have shown that anaerobic metabolism can be a much slower process compared to aerobic degradation. For example, the herbicide methiozolin (B1249797) showed limited degradation under anaerobic flooded conditions, with its half-life being inestimable over the study period, in stark contrast to its faster degradation in aerobic soil. nih.gov Similarly, thiabendazole is reported to be persistent in anaerobic soil environments. epa.gov

The fate of 1,2,4-thiadiazole derivatives in aquatic environments is determined by processes such as hydrolysis, photolysis (degradation by sunlight), and microbial degradation in the water column and sediment.

Hydrolysis: The stability of the 1,2,4-thiadiazole ring to hydrolysis can vary depending on the pH of the water and the nature of the substituents. Some heterocyclic compounds are stable to hydrolysis under typical environmental pH conditions (pH 5-9).

Photolysis: Photodegradation can be a significant dissipation pathway for pesticides present in the upper layers of water bodies. The rate of photolysis is dependent on the light absorption characteristics of the molecule and the intensity of sunlight. For example, the related compound thiabendazole is known to degrade by photolysis in aquatic environments. epa.gov Triazole fungicides have also been shown to be susceptible to photolysis. researchgate.net

Aquatic Metabolism: Similar to soil, microorganisms in water and sediment can degrade pesticides. The processes can occur under both aerobic and anaerobic conditions, depending on the specific aquatic environment.

Biodegradation Assessment of Thiadiazole Derivatives

Biodegradation is a critical process that determines the ultimate fate and persistence of organic compounds in the environment. The susceptibility of 1,2,4-thiadiazole derivatives to microbial degradation is a key factor in their environmental risk assessment.

A diverse range of soil and aquatic microorganisms, including bacteria and fungi, have the enzymatic capability to degrade complex organic molecules like pesticides. nih.gov The degradation of heterocyclic pesticides often involves a series of enzymatic reactions that can lead to the cleavage of the ring structure and eventual mineralization to carbon dioxide, water, and inorganic constituents.

While specific microbial strains capable of degrading this compound have not been identified in the reviewed literature, studies on other heterocyclic pesticides have isolated various microorganisms with such capabilities. For instance, bacteria from the genera Klebsiella, Pseudomonas, and Citrobacter have been shown to degrade triazole fungicides. nih.gov The degradation pathways often involve initial transformations of the side chains followed by the breakdown of the heterocyclic ring.

Several factors at both the chemical and environmental level influence the biodegradability of thiadiazole derivatives.

Pathways of Distribution and Environmental Behavior

The distribution of 1,2,4-thiadiazole derivatives in the environment is dictated by several key processes, including sorption, leaching, and dissipation.

Sorption and Mobility: The tendency of a pesticide to bind to soil particles is measured by its soil adsorption coefficient (Koc). A higher Koc value indicates stronger binding and less mobility. Pesticides with low Koc values are more likely to move with water. For instance, some triazole fungicides, a related class of heterocyclic compounds, have been observed to have low adsorption in soil (log Koc ≤ 2.5), indicating a potential for mobility. The mobility of these compounds is also influenced by soil pH and organic matter content.

Leaching: The movement of these compounds through the soil profile into groundwater is a significant concern. Studies on the related 1,2,4-triazole (B32235), a degradation product of several triazole fungicides, have shown that it can leach into groundwater at concentrations that may exceed regulatory limits. One laboratory study on commercial barley seeds coated with triazole fungicides found that while the parent compounds were relatively immobile, the degradation product 1,2,4-triazole was detected in the leachate.

Interactive Data Table: Environmental Behavior of Related Heterocyclic Pesticides

| Compound Class | Process | Key Findings | Influencing Factors |

| Triazoles | Leaching | Parent compounds relatively immobile, but degradation product (1,2,4-triazole) can leach. geus.dk | Soil type, rainfall, degradation rate. |

| Triazoles | Persistence | Long residual period in water and soil (half-lives from 58 to 365 days in soil). researchgate.net | Soil type, pH, temperature. |

| Thiazoles | Dissipation | Rapid dissipation of zinc thiazole (B1198619) in fresh tobacco leaves (half-life of 1.1–1.6 days). researchgate.net | Plant metabolism, photodegradation. |

| Triazoles | Sorption | Low adsorption in soil (log Koc ≤ 2.5) for some fungicides. researchgate.net | Soil organic matter, clay content, pH. |

Remediation Strategies for Environmental Contamination by Heterocyclic Compounds

Given the potential for persistence and mobility of heterocyclic compounds like 1,2,4-thiadiazole derivatives, effective remediation strategies are essential to mitigate environmental contamination.

A variety of remediation techniques can be employed, broadly categorized into biological, chemical, and physical methods. The selection of a suitable strategy depends on the nature of the contaminant, the extent of pollution, and the site-specific conditions.

Biological Remediation:

Bioremediation: This approach utilizes microorganisms to break down contaminants. Bacteria and fungi can use heterocyclic compounds as a source of carbon and energy, transforming them into less harmful substances. Several bacterial strains, such as those from the genera Pseudomonas and Acinetobacter, have shown the ability to degrade various pesticides. nih.govagriculturejournals.cz

Phytoremediation: This method uses plants to remove, degrade, or contain contaminants from soil and water. nih.gov Different phytoremediation techniques include:

Phytoextraction: Plants absorb contaminants through their roots and accumulate them in their harvestable parts.

Phytodegradation: Plants and associated microbes break down organic pollutants.

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity in the root zone. mdpi.com

Chemical Remediation:

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can degrade a wide range of organic pollutants. doi.org Common AOPs include:

UV/H₂O₂: The use of ultraviolet light and hydrogen peroxide. A study on the degradation of a model thiazole pollutant, thioflavin T, demonstrated the effectiveness of this method. mdpi.com

Ozonation: The use of ozone to oxidize pollutants.

Fenton's Reagent: A solution of hydrogen peroxide and an iron catalyst.

Chemical Reduction: This involves the use of reducing agents to convert contaminants to less toxic forms.

Interactive Data Table: Remediation Strategies for Heterocyclic Compounds

| Remediation Strategy | Type | Mechanism | Examples of Target Compounds |

| Bioremediation | Biological | Microbial degradation of organic compounds. nih.gov | Pesticides, herbicides. |

| Phytoremediation | Biological | Plant-based removal, degradation, or containment of contaminants. nih.govmdpi.com | Heavy metals, organic pollutants. |

| Advanced Oxidation Processes (AOPs) | Chemical | Generation of hydroxyl radicals to oxidize pollutants. doi.orgmdpi.com | Dyes, pharmaceuticals, pesticides. |

| Chemical Reduction | Chemical | Use of reducing agents to transform contaminants into less toxic forms. researchgate.net | Chlorinated solvents, heavy metals. |

While specific data on this compound is limited, the study of related 1,2,4-thiadiazole and other heterocyclic derivatives provides valuable insights into their likely environmental behavior. These compounds have the potential for persistence and mobility in the environment, which necessitates careful management and the development of effective remediation strategies. A combination of biological and chemical remediation techniques offers promising solutions for addressing contamination by these compounds, safeguarding environmental health. Further research is needed to determine the specific environmental fate and to optimize remediation approaches for this particular class of chemicals.

Advanced Applications and Emerging Research Directions for 1,2,4 Thiadiazoles Non Therapeutic

Utilization in Materials Science and Engineering

The 1,2,4-thiadiazole (B1232254) ring is a versatile heterocyclic scaffold that has garnered significant interest in materials science and engineering. The presence of nitrogen and sulfur atoms in the five-membered ring imparts unique electronic and coordination properties, making these compounds valuable in various non-therapeutic applications. researchgate.net

Development as Corrosion Inhibitors for Metal Degradation

Thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netijcsi.pro The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comnih.gov

The efficiency of thiadiazole-based inhibitors is influenced by the presence of heteroatoms (N, S) and π-electrons in the aromatic ring, which facilitate strong adsorption onto the metal surface. nih.gov The mechanism of inhibition often involves the blocking of active sites on the metal, thereby hindering both anodic and cathodic reactions of the corrosion process. jmaterenvironsci.com Studies on various substituted thiadiazoles have shown that their performance can be tailored by altering the functional groups attached to the core ring. researchgate.net

Table 1: Research Findings on Thiadiazole Derivatives as Corrosion Inhibitors

| Thiadiazole Derivative Studied | Metal/Alloy | Corrosive Medium | Key Findings |

| 2-amino-5-styryl-1,3,4-thiadiazole | Mild Steel (C1018) | 1 M HCl | Acts as a mixed-type inhibitor. ijcsi.pro |

| 2-amino-5-heptyl-1,3,4-thiadiazole | Mild Steel (C1018) | 1 M HCl | Functions as a cathodic-type inhibitor. ijcsi.pro |

| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Mild Steel | Dilute H₂SO₄ | Inhibition efficiency increases with concentration but decreases with temperature; follows Langmuir adsorption isotherm. jmaterenvironsci.com |

| Substituted 1,3,4-Thiadiazol-2-amines | Mild Steel | H₂SO₄ | Inhibition is due to the coverage of the metal surface by inhibitor molecules. jmaterenvironsci.com |

Applications as N,S Ligands in Coordination Chemistry

The 1,2,4-thiadiazole scaffold contains both nitrogen and sulfur atoms, which can act as donor sites for coordination with metal ions. This makes them valuable N,S-containing ligands in coordination chemistry. researchgate.netisres.org The ability of thiadiazoles to form stable complexes with a variety of transition metals has led to the development of new coordination polymers and metal-organic frameworks (MOFs).

The coordination behavior of thiadiazole ligands can be influenced by the substituents on the ring, which can alter the electron density at the donor atoms and introduce steric effects. Research has shown that thiadiazole derivatives can act as bridging ligands, connecting multiple metal centers to form extended structures. These metal complexes have potential applications in catalysis, magnetism, and luminescence.

Role as Intermediates in Fine Chemical Synthesis

1,2,4-thiadiazoles are important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net The reactivity of the thiadiazole ring allows for various chemical transformations, making it a versatile building block in organic synthesis. isres.org The 5-position of the 1,2,4-thiadiazole ring is particularly susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. isres.org

Various synthetic methodologies have been developed for the preparation of substituted 1,2,4-thiadiazoles, often involving the cyclization of thioamides or the oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org These synthetic routes provide access to a diverse library of 1,2,4-thiadiazole derivatives that can be further elaborated into target molecules.

Exploration of Physicochemical Properties for Industrial Applications

The physicochemical properties of 1,2,4-thiadiazole derivatives are of interest for various industrial applications. These compounds are generally stable due to the aromatic nature of the thiadiazole ring. isres.org Their solubility, thermal stability, and electronic properties can be tuned by modifying the substituents on the ring. rsc.org

For instance, the introduction of different functional groups can significantly impact the solubility of 1,2,4-thiadiazole derivatives in various solvents. rsc.org The electronic properties of these compounds, arising from the conjugated π-system and the presence of heteroatoms, make them candidates for applications in materials for electronics and optics.

Table 2: General Physicochemical Properties of 1,2,4-Thiadiazoles

| Property | General Observation |

| Stability | Generally stable due to the aromaticity of the ring. isres.org |

| Reactivity | The 5-position is the most reactive site for nucleophilic substitution. Electrophilic reactions are limited. isres.org |

| Solubility | Highly dependent on the nature of the substituents on the ring. rsc.org |

| Coordination | Can act as N,S-containing ligands to form complexes with metal ions. researchgate.net |

Future Research Directions for 5-Chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole

As no specific research has been identified for "this compound," future research could focus on several key areas:

Synthesis and Characterization: The primary step would be the development of a reliable synthetic route to produce this compound and the thorough characterization of its chemical and physical properties.

Corrosion Inhibition Studies: Investigating its potential as a corrosion inhibitor for various metals and alloys in different corrosive environments would be a logical extension of the research on other thiadiazole derivatives.

Coordination Chemistry: Exploring its coordination behavior with different metal ions could lead to the discovery of new complexes with interesting structural and functional properties.

Applications as a Synthetic Intermediate: Evaluating its utility as a building block in the synthesis of more complex molecules for potential applications in agrochemicals or materials science.

Computational Modeling: Theoretical studies could be employed to predict its physicochemical properties, reactivity, and potential performance in various applications, guiding future experimental work.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted carboxylic acids and thiosemicarbazides in the presence of POCl₃. For example, refluxing 4-chlorobenzoic acid with thiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product, yields crystalline derivatives . Optimization involves controlling stoichiometry, reaction time, and temperature. Recrystallization from DMSO/water (2:1) or ethanol enhances purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms the thiadiazole core. Infrared (IR) spectroscopy detects functional groups like C-Cl and C-S bonds. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves crystal packing and bond angles, while elemental analysis ensures compositional accuracy . For ambiguous signals, Density Functional Theory (DFT) calculations correlate experimental and theoretical spectral data .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane) separates impurities. Recrystallization from polar aprotic solvents (e.g., DMSO) mixed with water or ethanol removes byproducts. Centrifugation and vacuum filtration improve yield retention. Purity is monitored via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodological Answer : Docking software (e.g., AutoDock Vina) models interactions between the thiadiazole core and target proteins (e.g., dihydrofolate reductase). The chloro and dimethylpropyl groups influence binding affinity by occupying hydrophobic pockets. Free energy calculations (MM-GBSA/PBSA) quantify binding stability, while pharmacophore mapping identifies critical functional groups . Validation includes comparing docking scores with in vitro bioassay results .

Q. What structural modifications enhance the compound’s bioactivity, and how are these derivatives synthesized?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position increases antimicrobial potency. Thioether linkages (e.g., -S-CH₂-triazole) improve solubility and metabolic stability. Modifications are achieved via nucleophilic substitution or cross-coupling reactions. For example, reacting the parent compound with mercapto-triazoles under basic conditions yields hybrid derivatives . Structure-activity relationship (SAR) studies require iterative synthesis and in vitro testing against target pathogens .

Q. How should researchers address contradictions in reported antimicrobial activity data for thiadiazole derivatives?

- Methodological Answer : Variability often arises from differences in pH, microbial strains, or assay protocols. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Control pH during assays, as protonation of thiadiazole sulfurs can alter membrane permeability . Meta-analyses of literature data with attention to experimental conditions (e.g., solvent, inoculum size) resolve discrepancies .

Q. What advanced techniques resolve overlapping signals in NMR spectra of thiadiazole derivatives?

- Methodological Answer : 2D NMR techniques (COSY, HSQC, HMBC) distinguish coupled protons and carbons. Variable-temperature NMR suppresses signal broadening caused by dynamic processes. For complex mixtures, hyphenated LC-NMR/MS systems provide real-time structural elucidation. DFT-calculated chemical shifts validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.